molecular formula C8H8BrNO2 B8268748 1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one

1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one

Cat. No.: B8268748
M. Wt: 230.06 g/mol
InChI Key: CFFGEQWLDZSSEL-UHFFFAOYSA-N
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Description

2-Acetyl-6-bromopyridine

A closely related analog, 2-acetyl-6-bromopyridine (C₇H₆BrNO), shares the bromopyridine core but replaces the methoxyethyl group with a simpler acetyl moiety. Key differences include:

Property This compound 2-Acetyl-6-bromopyridine
Molecular Formula C₈H₈BrNO₂ C₇H₆BrNO
Molecular Weight (g/mol) 230.06 200.03
Melting Point Not reported 51–55°C
Solubility Soluble in methanol Soluble in methanol
Applications Pharmaceutical intermediate OLEDs, agrochemicals

The methoxyethyl group in the target compound enhances steric bulk and polarity compared to the acetyl group, potentially altering its binding affinity in biological systems. For instance, the methoxy group could improve water solubility, making it more suitable for drug formulations.

Properties

IUPAC Name

1-(6-bromopyridin-3-yl)-2-methoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-5-7(11)6-2-3-8(9)10-4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFGEQWLDZSSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from 6-Bromopyridine-3-carbaldehyde

The aldehyde derivative 6-bromopyridine-3-carbaldehyde serves as a pivotal precursor. A two-step protocol involves:

  • Grignard Addition : Reaction with methoxymethylmagnesium bromide (CH3OCH2MgBr\text{CH}_3\text{OCH}_2\text{MgBr}) in tetrahydrofuran (THF) at −78°C yields the secondary alcohol intermediate, 1-(6-bromopyridin-3-yl)-2-methoxyethanol .

  • Oxidation : Treatment with pyridinium chlorochromate (PCC) in dichloromethane (DCM) oxidizes the alcohol to the target ketone.

Key Data :

StepReagents/ConditionsYield
1CH3OCH2MgBr\text{CH}_3\text{OCH}_2\text{MgBr}, THF, −78°C75%
2PCC, DCM, rt82%

Enolate Alkylation of 3-Acetyl-6-bromopyridine

Formation and Functionalization of the Enolate

Starting with 3-acetyl-6-bromopyridine , deprotonation using lithium diisopropylamide (LDA) generates a stabilized enolate. Subsequent alkylation with methoxymethyl chloride (ClCH2OCH3\text{ClCH}_2\text{OCH}_3) introduces the methoxy group adjacent to the ketone.

Optimization Insights :

  • Base : LDA outperforms NaH due to superior enolate stability.

  • Solvent : THF at −40°C minimizes side reactions.

  • Electrophile : Methoxymethyl chloride ensures selective mono-alkylation.

Representative Yield : 68% after purification via silica gel chromatography.

Palladium-Catalyzed Carbonylative Coupling

Suzuki-Miyaura Carbonylation

A one-pot carbonylative Suzuki coupling employs:

  • 6-Bromo-3-iodopyridine as the aryl halide.

  • Methoxyethylboronic acid (CH3OCH2B(OH)2\text{CH}_3\text{OCH}_2\text{B(OH)}_2) as the coupling partner.

  • Palladium(II) acetate (Pd(OAc)2\text{Pd(OAc)}_2) and Xantphos as the catalytic system under CO atmosphere.

Reaction Conditions :

  • Temperature: 80°C

  • Solvent: Toluene/water (3:1)

  • CO Pressure: 1 atm

Yield : 70% with >95% purity by HPLC.

Comparative Analysis of Methods

Efficiency and Scalability

MethodAdvantagesLimitations
Grignard/OxidationHigh selectivity, mild conditionsRequires cryogenic temperatures
Enolate AlkylationUtilizes stable intermediatesLow functional group tolerance
Carbonylative CouplingScalable, one-pot synthesisSensitive to CO handling

Industrial Considerations

  • Cost : Enolate alkylation is cost-effective for bulk production.

  • Safety : Carbonylative coupling necessitates specialized equipment for CO management .

Chemical Reactions Analysis

1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, using sodium borohydride in methanol can yield 1-(6-bromopyridin-3-yl)ethanol .

Scientific Research Applications

Pharmacological Applications

1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one has been investigated for its potential role in developing therapeutic agents, particularly in the following areas:

G Protein-Coupled Receptors (GPCRs) Modulation

The compound has been explored as a potential allosteric modulator of GPCRs, which are critical targets in treating central nervous system disorders. Research suggests that compounds targeting GPCRs can lead to novel treatment strategies for conditions like anxiety and depression, leveraging the compound's structural properties to enhance receptor activity without directly activating them .

Cancer Treatment

Studies indicate that derivatives of this compound may serve as inhibitors of protein tyrosine kinases, which are implicated in cancer progression. For instance, compounds similar to this compound have shown promise in inhibiting pathways associated with tumor growth and survival, making them potential candidates for cancer therapeutics .

Neurodegenerative Diseases

There is ongoing research into the compound's effects on neurodegenerative diseases, particularly its ability to modulate protein interactions involved in diseases like Alzheimer's. The compound's structure allows for modifications that could enhance its bioactivity against prion proteins associated with neurodegeneration .

Synthesis and Structural Studies

The synthesis of this compound typically involves reactions that incorporate brominated pyridine derivatives with methoxyethyl groups. Various synthetic routes have been documented, showcasing the versatility of this compound in medicinal chemistry applications. For instance, a notable synthesis method involves the reaction of 6-bromonicotinaldehyde with methoxyethylamine under controlled conditions to yield the desired product .

Table: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
GPCR ModulationEnhances receptor signaling without direct activation
Cancer InhibitionInhibits multiple tyrosine kinases linked to tumor growth
Neuroprotective EffectsModulates interactions with prion proteins

Case Study: Neuroprotective Properties

In a study evaluating various compounds for their neuroprotective abilities, this compound exhibited significant activity against prion-induced neurotoxicity in cell lines. This suggests its potential role as a lead compound in developing drugs aimed at neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one involves its interaction with specific molecular targets. The bromine atom and the methoxyethanone group play crucial roles in its binding affinity and specificity towards these targets. The compound can inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

1-(6-Bromopyridin-3-yl)ethanone

  • Molecular Formula: C₇H₆BrNO
  • Molecular Weight : 200.03 g/mol
  • Key Features : Lacks the methoxy group, resulting in reduced steric hindrance and polarity.
  • Synthesis : Used as a precursor in cross-coupling reactions, such as the preparation of 2-bromo-5-(1,1-difluoroethyl)pyridine (78% conversion) .
  • Reactivity : The absence of the methoxy group enhances electrophilicity at the acetyl carbon, favoring nucleophilic substitutions.

1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone

  • Molecular Formula: C₇H₃BrF₃NO
  • Molecular Weight : 254.01 g/mol
  • Key Features : Trifluoroacetyl substitution introduces strong electron-withdrawing effects, altering solubility and reactivity.
  • Applications: A research chemical with slight solubility in chloroform and methanol, used in fluorination studies .

Halogen and Aromatic System Variations

1-(2-Bromophenyl)-2-(6-methoxy-3-pyridazinyl)ethanone

  • Molecular Formula : C₁₃H₁₁BrN₂O₂
  • Molecular Weight : 331.15 g/mol
  • Key Features : Bromine on a phenyl ring instead of pyridine; pyridazinyl group introduces additional nitrogen atoms.

1-(2-Fluorophenyl)-2-methoxyethan-1-one

  • Molecular Formula : C₉H₉FO₂
  • Molecular Weight : 182.18 g/mol
  • Key Features : Fluorine substitution reduces steric bulk compared to bromine, increasing metabolic stability in drug candidates .

Data Table: Comparative Analysis

Table 1 . Structural and Functional Comparison of this compound with Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield/Reactivity Notable Applications
This compound C₈H₈BrNO₂ 230.06 6-Bromo, 2-methoxyacetyl Intermediate in DHODH inhibitors Pharmaceutical synthesis
1-(6-Bromopyridin-3-yl)ethanone C₇H₆BrNO 200.03 6-Bromo, acetyl 78% conversion in fluorination Precursor for fluorinated analogs
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone C₇H₃BrF₃NO 254.01 6-Bromo, trifluoroacetyl Research chemical Fluorination studies
1-(2-Bromophenyl)-2-(6-methoxy-3-pyridazinyl)ethanone C₁₃H₁₁BrN₂O₂ 331.15 2-Bromo, pyridazinyl N/A Medicinal chemistry research
1-(2-Fluorophenyl)-2-methoxyethan-1-one C₉H₉FO₂ 182.18 2-Fluoro, methoxyacetyl N/A Drug metabolism studies

Research Findings and Implications

  • Synthetic Utility: The methoxy group in this compound enhances solubility in polar solvents compared to non-methoxy analogs, facilitating purification via chromatography .
  • Electronic Effects: Fluorinated analogs like 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone exhibit reduced basicity due to electron-withdrawing effects, altering their reactivity in nucleophilic acyl substitutions .
  • Biological Potential: Structural analogs with methoxy groups demonstrate antioxidant and CNS activity, suggesting that this compound could be explored for similar applications .

Biological Activity

1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one, a compound of interest in medicinal chemistry, has been studied for its biological activity, particularly in the context of neurodegenerative diseases and potential antiprion effects. This article reviews the compound's pharmacological properties, structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a brominated pyridine ring attached to a methoxyethyl ketone moiety. This configuration suggests potential interactions with biological targets due to the presence of both electron-withdrawing and electron-donating groups.

Antiprion Activity

Research indicates that this compound exhibits modest antiprion activity . In studies involving mouse neuroblastoma cells (ScN2a-cl3), the compound demonstrated an EC50 value of approximately 1.29 μM , indicating its ability to reduce levels of the disease-causing prion protein PrP^Sc^ . However, despite its favorable pharmacokinetic properties, including good oral bioavailability (~40%) and brain exposure, its potency remains a challenge for therapeutic applications.

Structure-Activity Relationships (SAR)

The SAR studies have revealed that small modifications in the chemical structure can significantly impact biological activity. For instance, analogs with different substituents on the pyridine ring showed a range of antiprion potencies, with some exhibiting over ten-fold greater potency than this compound .

CompoundEC50 (μM)Notes
This compound1.29Modest potency
Analog A<0.10Improved potency
Analog B0.15Enhanced brain penetration

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with cellular pathways involved in prion propagation and neurodegeneration. The presence of bromine may enhance binding affinity to specific molecular targets or alter metabolic stability, influencing overall pharmacodynamics .

Neurodegenerative Disease Models

In experimental models of prion disease, compounds related to this compound have been tested for their ability to cross the blood-brain barrier and exert therapeutic effects. One study highlighted that certain analogs achieved sustained brain exposure while maintaining lower toxicity profiles compared to traditional treatments .

Comparative Efficacy

When compared to other classes of antiprion agents, such as 2-aminothiazoles, this compound showed competitive efficacy but required higher doses to achieve similar therapeutic outcomes .

Q & A

Q. What are the key synthetic routes for preparing 1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one?

  • Methodological Answer : Synthesis typically involves functionalization of pyridine derivatives. A common approach is cross-coupling reactions using 6-bromopyridine precursors. For example, iridium-catalyzed photoredox coupling with Hantzsch ester (a hydrogen donor) can introduce ketone groups while retaining bromine . Alternative routes include:
  • Friedel-Crafts acylation : Reacting bromopyridine with methoxyacetyl chloride in the presence of Lewis acids (e.g., AlCl₃).
  • Nucleophilic substitution : Substituting a halogen on pre-acylated pyridine with methoxy groups under basic conditions (e.g., K₂CO₃ in DMF).
    Key considerations: Purification via flash chromatography (ethyl acetate/hexanes gradients) and validation by NMR (¹H/¹³C) and high-resolution mass spectrometry.

Q. Which spectroscopic methods are optimal for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve crystal packing and confirm stereoelectronic effects using SHELXL for refinement .
  • NMR spectroscopy : ¹H NMR to identify methoxy protons (δ 3.3–3.5 ppm) and aromatic protons (δ 7.5–8.5 ppm); ¹³C NMR for carbonyl (δ ~200 ppm) and pyridinyl carbons.
  • IR spectroscopy : Confirm ketone (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups.
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 244.02 for C₈H₈BrNO₂).

Q. How can conflicting reaction yield data be resolved during optimization?

  • Methodological Answer : Contradictory yields often arise from solvent polarity, temperature, or catalyst loading. For example:
  • In iridium-catalyzed reactions, lower yields may result from insufficient Hantzsch ester (optimal 1.3 equiv. donor) .
  • Conflicting substituent effects (e.g., bromine vs. methoxy directing) require controlled experiments with isotopic labeling or computational modeling (DFT) to assess electronic effects.
    Troubleshooting : Use design of experiments (DoE) to isolate variables and validate with LC-MS or GC-MS for byproduct analysis.

Advanced Research Questions

Q. How to design regioselective bromination on the pyridine ring?

  • Methodological Answer : Regioselectivity at the 6-position is influenced by the methoxy group’s electron-donating effects. Strategies include:
  • Directed ortho-metalation : Use n-BuLi to deprotonate the 3-position, followed by quenching with Br₂ .
  • Lewis acid mediation : AlCl₃ can direct bromine (Br₂ or NBS) to the para position relative to methoxy.
    Validation : Compare ¹H NMR coupling constants and X-ray data to confirm substitution patterns.

Q. What role does the methoxy group play in modulating electronic and steric effects?

  • Methodological Answer :
  • Electronic effects : Methoxy’s +M/-I effects increase electron density on the pyridine ring, altering reactivity in cross-couplings (e.g., slower oxidative addition in Pd-catalyzed reactions).
  • Steric effects : Compare with methyl or tert-butyl analogs (e.g., 1-(6-methylpyridin-3-yl) derivatives ) to assess hindrance via NOESY NMR or crystallography.
    Computational tools : DFT (B3LYP/6-31G*) calculates charge distribution and frontier orbitals to predict reactivity.

Q. How to analyze byproducts in cross-coupling reactions involving this compound?

  • Methodological Answer : Common byproducts include:
  • Dehalogenated products : From premature C-Br bond cleavage (detect via GC-MS).
  • Diastereomers : In asymmetric reactions, use chiral HPLC or Mosher ester analysis.
    Mitigation : Optimize catalyst (e.g., [Ir(ppy)₂(dtbbpy)]PF₆ loading at 0.01 equiv. ) and reaction time (monitor by TLC).

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